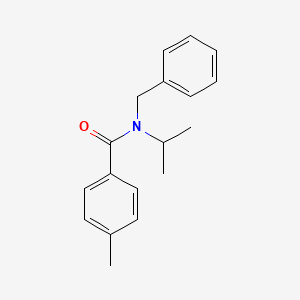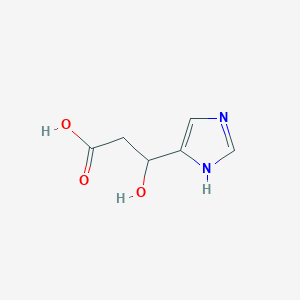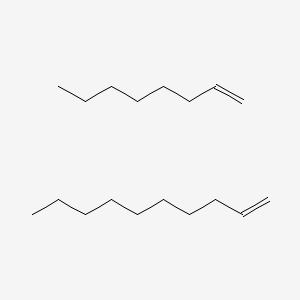
1-Decene, adduct with 1-octene (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decene, adduct with 1-octene (1:1), is a type of polyolefin elastomer that is synthesized through the copolymerization of 1-decene and 1-octene. This compound is known for its excellent mechanical properties, chemical stability, and versatility in various applications. It is widely used in the production of lubricants, adhesives, and polymer additives due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-decene, polymer with 1-octene, typically involves the use of catalysts such as salalen titanium (IV) complexes activated by methylaluminoxane . The copolymerization process is carried out under controlled conditions, including specific temperatures and molar ratios of aluminum to titanium. The reaction conditions are optimized to achieve high molecular weight and desired copolymer characteristics .
Industrial Production Methods: In industrial settings, the production of this polymer involves the use of advanced catalytic systems and reactors. The process begins with the polymerization of 1-decene and 1-octene in the presence of a catalyst. The reaction is carried out in a reactor under controlled temperature and pressure conditions. The resulting polymer is then purified and processed to obtain the final product with the desired properties .
Chemical Reactions Analysis
Types of Reactions: 1-Decene, adduct with 1-octene (1:1), undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: The polymer can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted polymers with various functional groups. These products exhibit different properties and can be used in diverse applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-decene, polymer with 1-octene, involves the interaction of its molecular structure with specific targets and pathways. The polymer exerts its effects through the following mechanisms:
Comparison with Similar Compounds
1-Decene, adduct with 1-octene (1:1), can be compared with other similar compounds, such as:
1-Hexene, polymer with 1-octene: This polymer has similar properties but differs in the length of the carbon chain, which affects its mechanical and chemical properties.
1-Dodecene, polymer with 1-octene: This compound has a longer carbon chain, resulting in different physical and chemical characteristics.
1-Octadecene, polymer with 1-octene: This polymer has an even longer carbon chain, leading to unique properties and applications.
The uniqueness of 1-decene, polymer with 1-octene, lies in its balanced properties, making it suitable for a wide range of applications. Its specific molecular structure provides a combination of flexibility, strength, and chemical stability that is not easily achieved with other similar compounds .
Properties
CAS No. |
173994-79-1 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
dec-1-ene;oct-1-ene |
InChI |
InChI=1S/C10H20.C8H16/c1-3-5-7-9-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-10H2,2H3;3H,1,4-8H2,2H3 |
InChI Key |
XKKPTSDYGCWOCE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=C.CCCCCCC=C |
Canonical SMILES |
CCCCCCCCC=C.CCCCCCC=C |
Key on ui other cas no. |
53621-22-0 66070-54-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



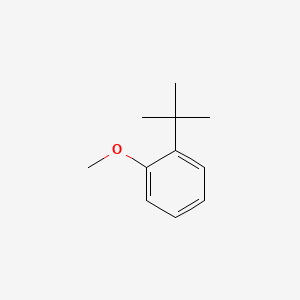
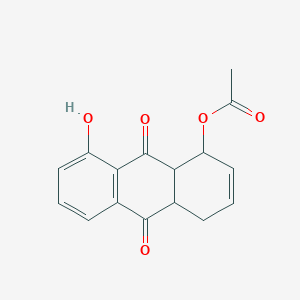
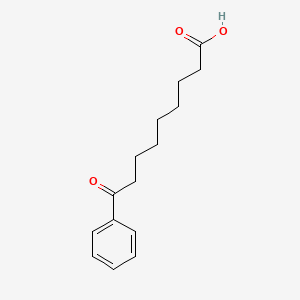

![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)
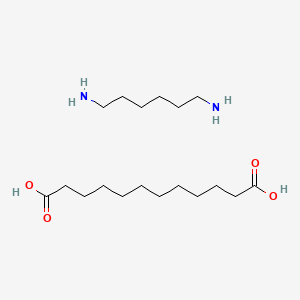

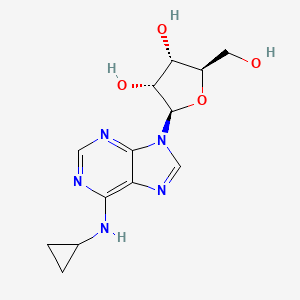
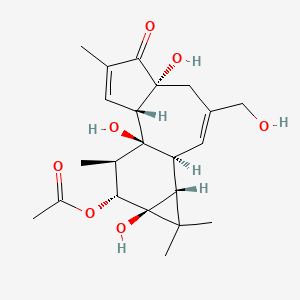
![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1633774.png)

